molecular formula C6H5Br2N B180954 3,5-Dibromo-2-methylpyridine CAS No. 38749-87-0

3,5-Dibromo-2-methylpyridine

Cat. No. B180954
CAS RN: 38749-87-0
M. Wt: 250.92 g/mol
InChI Key: HFMNHHLYRNSTSB-UHFFFAOYSA-N
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Patent
US08987248B2

Procedure details

23 g (97 mmol) of methyl 3,5-dibromopyridine and 18 g (117 mmol, 1.2 eq.) of 4-ethylphenylboronic acid were reacted according to General Method 1A. Yield: 17 g (66% of theory)
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7](Br)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)[CH3:11]>>[Br:9][C:5]1[CH:4]=[N:3][CH:2]=[C:7]([C:15]2[CH:16]=[CH:17][C:12]([CH2:10][CH3:11])=[CH:13][CH:14]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CC1=NC=C(C=C1Br)Br
Name
Quantity
18 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC=C(C1)C1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.